molecular formula C23H21Cl2N3O3 B11144259 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone

6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B11144259
M. Wt: 458.3 g/mol
InChI Key: BAHATNDFPVYNPU-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridazinone core, substituted with chlorophenyl and hydroxypiperidino groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C23H21Cl2N3O3

Molecular Weight

458.3 g/mol

IUPAC Name

6-(2-chlorophenyl)-2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C23H21Cl2N3O3/c24-17-7-5-16(6-8-17)23(31)11-13-27(14-12-23)22(30)15-28-21(29)10-9-20(26-28)18-3-1-2-4-19(18)25/h1-10,31H,11-15H2

InChI Key

BAHATNDFPVYNPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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